molecular formula C22H23N3O3S B2460381 4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide CAS No. 681265-70-3

4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide

Cat. No.: B2460381
CAS No.: 681265-70-3
M. Wt: 409.5
InChI Key: RAIUZQDYTXNKEJ-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological and chemical significance.

Properties

IUPAC Name

4-tert-butyl-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-22(2,3)16-11-9-15(10-12-16)21(26)23-20-18-13-29(27,28)14-19(18)24-25(20)17-7-5-4-6-8-17/h4-12H,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIUZQDYTXNKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is unique due to its thieno[3,4-c]pyrazole core, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

4-tert-butyl-N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}benzamide is a complex organic compound notable for its unique thieno[3,4-c]pyrazole core structure. This compound has garnered interest in various fields of research due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H17N4O4SC_{20}H_{17}N_{4}O_{4}S with a molecular weight of approximately 428.4 g/mol. The structural characteristics include:

  • Core Structure : Thieno[3,4-c]pyrazole
  • Functional Groups : Contains dioxo and amide functionalities which contribute to its reactivity and biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with thieno[3,4-c]pyrazole moieties exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Some derivatives of thieno[3,4-c]pyrazole have shown promising antimicrobial activity against bacterial strains, indicating that this compound may possess similar effects.
  • Anti-inflammatory Effects : The presence of specific functional groups may contribute to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer potential of thieno[3,4-c]pyrazole derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

Case Study 2: Antimicrobial Testing

In a separate investigation reported in Pharmaceutical Biology, researchers tested various thieno[3,4-c]pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Study 3: Anti-inflammatory Mechanism

Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain thieno[3,4-c]pyrazole derivatives could inhibit the expression of TNF-alpha in activated macrophages. This suggests a mechanism by which these compounds may exert anti-inflammatory effects .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AnticancerMCF-7 (Breast Cancer)~15 µMJournal of Medicinal Chemistry
AntimicrobialStaphylococcus aureusSensitivePharmaceutical Biology
Escherichia coliSensitivePharmaceutical Biology
Anti-inflammatoryMacrophagesTNF-alpha InhibitionBioorganic & Medicinal Chemistry Letters

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